molecular formula C25H36O5 B1161519 3alpha-Angeloyloxypterokaurene L3 CAS No. 79406-11-4

3alpha-Angeloyloxypterokaurene L3

Cat. No. B1161519
CAS RN: 79406-11-4
M. Wt: 416.5 g/mol
InChI Key:
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Description

Research on compounds related to "3alpha-Angeloyloxypterokaurene L3" focuses on the synthesis, analysis, and exploration of their molecular and chemical properties. These studies contribute significantly to the understanding of their potential applications and interactions within various chemical and biological contexts.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, characterized by the specific assembly of core structures followed by functionalization. For example, kaurene derivatives, a closely related group of compounds, are synthesized from basic starting materials through a series of reactions that intricately build up the desired molecular framework (Ahmed, Jakupovic, & Castro, 1991).

Molecular Structure Analysis

The molecular structure of related compounds is typically characterized using spectroscopic techniques and, in some cases, X-ray crystallography. These methods allow for the detailed understanding of the compound's geometry, bond lengths, and angles, which are crucial for predicting reactivity and interactions (Sakamoto, Matsumoto, & Ōkawa, 1991).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often highlight the reactivity of functional groups and the influence of the compound's structure on its reactivity. For example, the synthesis and reactivity of Ru-based complexes provide insights into the photophysical and electrochemical properties influenced by ancillary ligand structure (Pohkrel et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the behavior of chemical compounds in different environments. These properties are determined through experimental methods and are critical for applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability, are central to the application and handling of the compound. Studies on related compounds, such as enhanced activity of 3alpha-hydroxysteroid dehydrogenase in specific solvents, showcase how chemical environments can significantly impact the properties and activities of compounds (Okochi et al., 2007).

Scientific Research Applications

Research on Similar Compounds

Neurosteroid Effects on Cognitive and Behavioral Functions:

  • Research on neurosteroids, such as 3alpha-androstanediol, has shown their potential in mediating the effects of testosterone on conditioned place preference, indicating a role in cognitive and behavioral functions (Frye et al., 2001). This suggests that compounds with a similar structure or functional groups may also influence neurological pathways and could have applications in studying neurodegenerative diseases or cognitive enhancers.

Antioxidant Activity in Pharmacology:

  • The study of antioxidants and their methods of analysis highlights the importance of understanding the chemical properties and activity of compounds such as "3alpha-Angeloyloxypterokaurene L3" (Munteanu & Apetrei, 2021). Antioxidant properties are crucial in pharmacology and nutrition, where they can contribute to the prevention of oxidative stress-related diseases.

Environmental Impact and Degradation:

  • The environmental fate of various chemicals, including their breakdown and impact on ecosystems, is a significant area of study. For instance, research on benzophenone-3, a common component in sunscreen, explores its toxicokinetics and environmental occurrence (Kim & Choi, 2014). Understanding the degradation pathways and environmental impact of "3alpha-Angeloyloxypterokaurene L3" could be essential for assessing its safety and ecological footprint.

Safety and Hazards

The specific safety and hazards information for 3alpha-Angeloyloxypterokaurene L3 is not provided in the search results. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1S,4S,5S,6R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19-,22-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEDWFNWWHKRJU-UWZXKBJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C(C1(C)C(=O)O)CCC34C2(CCC(C3)C(=C)C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC[C@@]2([C@@H]([C@]1(C)C(=O)O)CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha-Angeloyloxypterokaurene L3

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